![molecular formula C14H14N2O2 B12537665 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid CAS No. 658706-44-6](/img/structure/B12537665.png)
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is an organic compound that consists of a benzene ring substituted with amino and carboxyl groups. This compound is known for its potential therapeutic applications and has been studied for its biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of pyridin-2-ylmethylamine with benzyl chloroformate, followed by hydrolysis to yield the desired product . Another approach includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid involves the inhibition of certain enzymes involved in inflammation and cancer progression. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins and enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure with slight variations in the substituents.
2-((Pyridin-4-ylmethyl)aminooxalyl)amino)-benzoic acid methyl ester: Another compound with a pyridine ring and benzoic acid moiety.
Uniqueness
2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit enzymes involved in inflammation and cancer progression sets it apart from other similar compounds.
Properties
CAS No. |
658706-44-6 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[(pyridin-2-ylmethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2,(H,17,18) |
InChI Key |
WUZJJLRDZDXSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
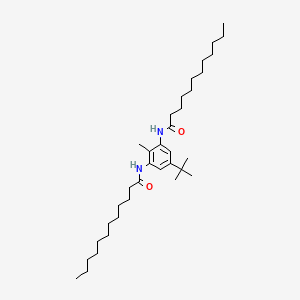
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
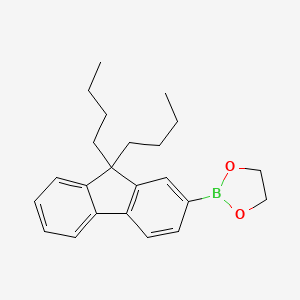

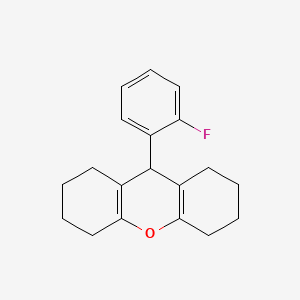

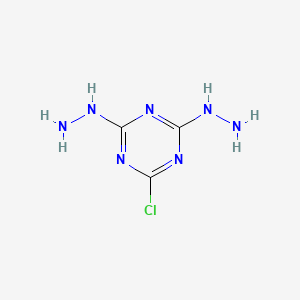
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)

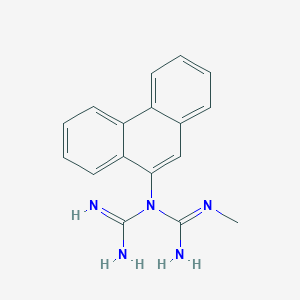
![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
